Gpx4-IN-3

Ferroptosis GPX4 inhibition Biochemical assay

Researchers requiring unambiguous ferroptosis induction often encounter off-target confounding with conventional GPX4 inhibitors like RSL3. GPX4-IN-3 (Compound 26a) resolves this with a 31.5-fold ferroptosis selectivity ratio-over 10× that of RSL3-ensuring clean phenotypic readouts. • 71.7% GPX4 inhibition at 1 μM; IC₅₀: 0.15 μM (HT1080), 0.78 μM (4T1), 6.9 μM (MCF-7). • Validated in vivo: 55.1% tumor growth inhibition at 30 mg/kg in 4T1 xenograft, no overt toxicity. • Reversible, non-covalent mechanism-ideal for SPR, enzyme kinetics, and crystallography where covalent inhibitors (e.g., ML210) confound results. Supplied as crystalline solid, ≥98% purity, shipped with blue ice globally.

Molecular Formula C29H24ClN3O3S
Molecular Weight 530.0 g/mol
Cat. No. B8201784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGpx4-IN-3
Molecular FormulaC29H24ClN3O3S
Molecular Weight530.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C(C2=CSC3=CC=CC=C32)N(C4=CC=C(C=C4)C5=CN=CO5)C(=O)CCl
InChIInChI=1S/C29H24ClN3O3S/c30-16-27(34)33(22-12-10-21(11-13-22)25-17-31-19-36-25)28(24-18-37-26-9-5-4-8-23(24)26)29(35)32-15-14-20-6-2-1-3-7-20/h1-13,17-19,28H,14-16H2,(H,32,35)
InChIKeyZLCPSXKEQBUXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPX4-IN-3: Potent and Selective Ferroptosis Inducer


GPX4-IN-3, also designated as Compound 26a, is a potent and selective inhibitor of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. It was developed through systematic structure-activity relationship (SAR) optimization to overcome limitations of earlier GPX4 inhibitors such as RSL3 and ML210 [1]. The compound exhibits 71.7% inhibition of GPX4 activity at 1 μM in biochemical assays and demonstrates potent, selective ferroptosis induction across multiple cancer cell lines, with validated in vivo antitumor efficacy in a 4T1 xenograft model [1].

GPX4 pathway inhibition study fit
Ferroptosis mechanism research
Cell-model endpoint review
Reported in vivo model-response context

GPX4-IN-3 vs. RSL3 and Other GPX4 Inhibitors


GPX4 inhibitors vary markedly in their biochemical potency, cellular selectivity, and in vivo performance. Compound 26a (GPX4-IN-3) was rationally designed to address the shortcomings of earlier tools such as RSL3, which exhibits lower GPX4 inhibitory activity (45.9% vs. 71.7% at 1 μM) and inferior ferroptosis selectivity (selectivity ratio of 3.1 vs. 31.5 for 26a) [1]. Moreover, cross‑class comparisons with covalent inhibitors like ML210 reveal distinct mechanistic and selectivity profiles that preclude interchangeable use in experimental systems . Substituting GPX4-IN-3 with a generic GPX4 inhibitor risks confounding results due to differences in target engagement, off‑target effects, and in vivo pharmacokinetics.

GPX4-IN-3
Substitute Risk
Direct, reversible GPX4 inhibition
RSL3: lower inhibition and ferroptosis selectivity may shift pathway interpretation
Non-covalent, activation-independent
ML210: requires metabolic activation and covalent modification; mechanism and potency may vary across cell types

GPX4-IN-3: Quantitative Evidence of Differentiation


Superior GPX4 Inhibitory Potency vs. RSL3

GPX4-IN-3 (26a) achieves 71.7% inhibition of GPX4 activity at 1.0 μM, significantly outperforming the reference compound RSL3, which exhibits only 45.9% inhibition under identical conditions [1]. This head-to-head comparison demonstrates a 1.56‑fold improvement in inhibitory activity.

GPX4 Inhibition vs RSL3
Head-to-head
71.7% vs 45.9% at 1 µM
Reported higher target engagement
In vitro biochemical assay context
Ferroptosis GPX4 inhibition Biochemical assay Structure-activity relationship

Cytotoxicity Profile in Cancer Cells vs. RSL3

GPX4-IN-3 demonstrates potent cytotoxicity with IC50 values of 0.78 μM in 4T1 (mouse breast cancer), 6.9 μM in MCF‑7 (human breast adenocarcinoma), and 0.15 μM in HT1080 (human fibrosarcoma) cells [1]. While RSL3 also kills these cells, the 1.56‑fold higher GPX4 inhibition translates into a more favorable selectivity window, as quantified below.

Cytotoxicity Profile
Data to verify
IC50: 0.78 (4T1), 6.9 (MCF-7), 0.15 (HT1080) µM
Reported cell-model response context
RSL3 direct comparison data limited
Cancer cell lines Cytotoxicity Ferroptosis IC50

Enhanced Ferroptosis Selectivity Over RSL3

In HT1080 cells, co‑treatment with the ferroptosis inhibitor ferrostatin‑1 (Fer‑1, 0.5 μM) increases the IC50 of GPX4-IN-3 from 0.15 μM to 4.73 μM, yielding a selectivity ratio of 31.5. This is 10‑fold higher than the selectivity ratio of 3.1 observed for RSL3 under identical conditions [1].

Ferroptosis Selectivity
Head-to-head
Selectivity ratio 31.5 vs RSL3 3.1
Supports ferroptosis-specific endpoint interpretation
Fer-1 rescue assay in HT1080 cells
Ferroptosis selectivity Ferrostatin-1 rescue Off-target effects

In Vivo Antitumor Efficacy in a Xenograft Model

In a mouse 4T1 xenograft model, intravenous administration of GPX4-IN-3 at 15 and 30 mg/kg (every two days, five total doses) suppressed tumor growth by 33.2% and 55.1%, respectively [1]. No obvious toxicity was reported, demonstrating that the compound maintains efficacy in a living system without overt safety concerns.

In Vivo Model Response
Reported
TGI 33.2% (15 mg/kg), 55.1% (30 mg/kg)
Reported in vivo model-response context
4T1 xenograft; no overt toxicity reported
In vivo efficacy Xenograft Tumor growth inhibition Biosafety

Distinct Mechanism of Action vs. ML210

GPX4-IN-3 inhibits GPX4 with 71.7% activity reduction at 1 μM, whereas the covalent inhibitor ML210 displays an EC50 of 30 nM in cellular assays [1]. However, ML210 requires activation by cellular oxidoreductases and covalently modifies the GPX4 selenocysteine residue, which can lead to variable potency across cell types and potential off‑target reactivity. In contrast, GPX4-IN-3 acts as a direct, reversible inhibitor, offering more predictable target engagement and a broader experimental window.

Mechanism vs ML210
Class-level
Reversible, non-covalent vs covalent, activation-dependent
Supports reversible inhibitor research fit
Mechanism may affect cross-experimental consistency
Covalent inhibitor Selectivity Mechanism of action GPX4

GPX4-IN-3: Research and Industrial Applications


High-Selectivity Ferroptosis Mechanism Studies

Use GPX4-IN-3 when unambiguous ferroptosis induction is required. Its 31.5‑fold selectivity ratio (vs. RSL3's 3.1) [1] ensures that observed cell death is predominantly ferroptotic, minimizing confounding off‑target effects in signaling and pathway analyses.

Cancer Cell Profiling and GPX4 Dependency Mapping

The differential sensitivity across 4T1, MCF‑7, and HT1080 cells (IC50s: 0.78, 6.9, and 0.15 μM, respectively) [1] makes GPX4-IN-3 an ideal probe for mapping GPX4 dependency and ferroptosis vulnerability across cancer subtypes, supporting target validation and patient stratification studies.

Preclinical In Vivo Efficacy and Safety Evaluation

With demonstrated tumor growth inhibition of 33.2% and 55.1% at 15 and 30 mg/kg in a 4T1 xenograft model without overt toxicity [1], GPX4-IN-3 is suitable for in vivo proof‑of‑concept studies and pharmacokinetic‑pharmacodynamic modeling prior to lead optimization.

GPX4 Biochemical and Biophysical Assays

As a reversible, non‑covalent inhibitor with robust activity in cell‑free systems (71.7% inhibition at 1 μM) [1], GPX4-IN-3 is well‑suited for enzyme kinetics, surface plasmon resonance, and other in vitro assays where covalent modification (e.g., by ML210) would confound results.

Application
Selection Property
Validation Focus
Ferroptosis mechanism studies
High ferroptosis selectivity profile
Confirm via Fer-1 rescue; off-target review
Cancer cell model profiling
Differential cancer cell sensitivity
GPX4 dependency mapping across cell lines
In vivo model-response studies
Reported dose-dependent tumor growth inhibition
TGI and tolerability endpoint review
GPX4 biochemical assays
Reversible, non-covalent inhibition
Enzyme kinetics and binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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